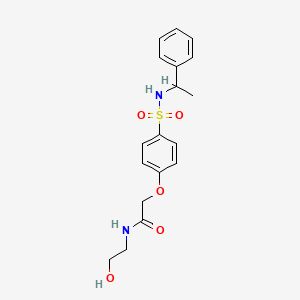
N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline, also known as CEOA, is a chemical compound that has been widely studied for its potential applications in various scientific fields. CEOA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 357.44 g/mol.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. Additionally, N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been found to inhibit bacterial and fungal growth by disrupting cell wall synthesis and membrane integrity.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial and fungal growth, and the modulation of key enzymes and proteins involved in various biological processes. N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has also been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is its versatility, as it can be used in a variety of scientific fields. Additionally, N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is relatively easy to synthesize and has a high yield. However, N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is also highly toxic and must be handled with care. Furthermore, N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One potential avenue of research is the development of new drugs based on the structure of N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline. Additionally, N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline could be further studied for its potential applications in optoelectronics and materials science. Finally, more research is needed to fully understand the mechanism of action of N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline and its potential applications in various biological processes.
Métodos De Síntesis
N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline can be synthesized through a multistep process involving the reaction of cyclohexylamine, ethyl 2-bromoacetate, and 5-nitro-1,2,4-oxadiazole. The resulting product is then subjected to a reduction process using sodium dithionite to yield N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline. The synthesis of N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been optimized in recent years, resulting in higher yields and purity.
Aplicaciones Científicas De Investigación
N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been studied extensively for its potential applications in various scientific fields, including materials science, organic synthesis, and medicinal chemistry. N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been found to exhibit antitumor, antibacterial, and antifungal activities, making it a promising candidate for the development of new drugs. Additionally, N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to have potential applications in the field of optoelectronics due to its unique optical and electronic properties.
Propiedades
IUPAC Name |
N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-2-15-18-16(23-19-15)11-8-9-13(14(10-11)20(21)22)17-12-6-4-3-5-7-12/h8-10,12,17H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYRNPQTGXNWGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=C(C=C2)NC3CCCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7711025.png)







![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7711092.png)